molecular formula C26H33N3O2 B2512480 1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 912896-12-9

1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2512480
CAS No.: 912896-12-9
M. Wt: 419.569
InChI Key: LWMKNYRKQHAYRK-UHFFFAOYSA-N
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Description

1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzodiazole core, a pyrrolidinone ring, and a dimethylphenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidinone ring and the dimethylphenoxypropyl side chain. Key reactions may include:

    Cyclization reactions: to form the benzodiazole core.

    N-alkylation: to introduce the butyl group.

    Etherification: to attach the dimethylphenoxypropyl side chain.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, particularly at the benzodiazole core and the dimethylphenoxypropyl side chain.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Materials Science: It could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

    Biological Studies: The compound may be used to study biological pathways and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-4-{1-[3-(2,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
  • 1-butyl-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Uniqueness

1-butyl-4-{1-[3-(3,4-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its specific substitution pattern on the phenoxypropyl side chain. This unique structure may confer distinct properties and activities compared to similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

1-butyl-4-[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c1-4-5-13-28-18-21(17-25(28)30)26-27-23-9-6-7-10-24(23)29(26)14-8-15-31-22-12-11-19(2)20(3)16-22/h6-7,9-12,16,21H,4-5,8,13-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMKNYRKQHAYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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